molecular formula C18H20ClNO3 B10843007 3-Chlorophenyl 4-butoxybenzylcarbamate

3-Chlorophenyl 4-butoxybenzylcarbamate

Cat. No.: B10843007
M. Wt: 333.8 g/mol
InChI Key: RFAALCRYXIMHGO-UHFFFAOYSA-N
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Description

3-chlorophenyl 4-butoxybenzylcarbamate is a chemical compound with the molecular formula C18H20ClNO3. It is known for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorophenyl 4-butoxybenzylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 4-butoxybenzyl alcohol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chlorophenyl 4-butoxybenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-chlorophenyl 4-butoxybenzylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its inhibitory effects on FAAH, which plays a role in the endocannabinoid system.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The primary mechanism of action of 3-chlorophenyl 4-butoxybenzylcarbamate involves the inhibition of FAAH. By inhibiting this enzyme, the compound prevents the breakdown of endocannabinoids, leading to increased levels of these signaling molecules. This can result in various physiological effects, including pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorophenyl 4-butylcarbamate
  • 3-chlorophenyl 4-methoxybenzylcarbamate
  • 3-chlorophenyl 4-ethoxybenzylcarbamate

Uniqueness

3-chlorophenyl 4-butoxybenzylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

(3-chlorophenyl) N-[(4-butoxyphenyl)methyl]carbamate

InChI

InChI=1S/C18H20ClNO3/c1-2-3-11-22-16-9-7-14(8-10-16)13-20-18(21)23-17-6-4-5-15(19)12-17/h4-10,12H,2-3,11,13H2,1H3,(H,20,21)

InChI Key

RFAALCRYXIMHGO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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